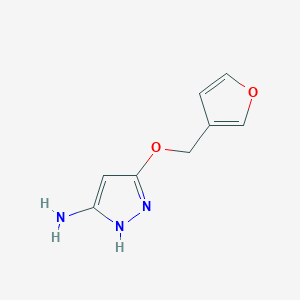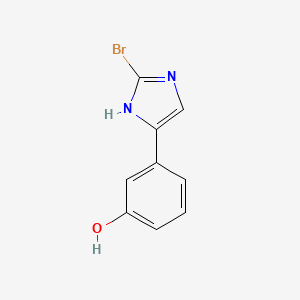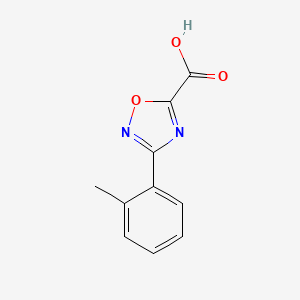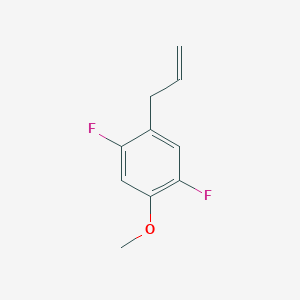
3-(2,5-Difluoro-4-methoxyphenyl)-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Allyl-2,5-difluoroanisole is an organic compound with the molecular formula C10H10F2O It is a derivative of anisole, where the methoxy group is substituted with an allyl group and two fluorine atoms at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2,5-difluoroanisole typically involves the allylation of 2,5-difluoroanisole. One common method is the reaction of 2,5-difluoroanisole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for 4-Allyl-2,5-difluoroanisole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Allyl-2,5-difluoroanisole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Epoxides: From oxidation of the allyl group.
Aldehydes: From further oxidation of the epoxides.
Saturated derivatives: From reduction reactions.
Substituted anisoles: From nucleophilic substitution reactions.
科学的研究の応用
4-Allyl-2,5-difluoroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Allyl-2,5-difluoroanisole depends on its interaction with specific molecular targets. The allyl group can undergo metabolic activation to form reactive intermediates that interact with biological macromolecules. The fluorine atoms can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
類似化合物との比較
Similar Compounds
4-Allyl-2-methoxyphenol (Eugenol): Shares the allyl and methoxy groups but lacks fluorine atoms.
2,4-Difluoroanisole: Lacks the allyl group but has similar fluorine substitution.
4-Bromo-2,5-difluoroanisole: Similar structure with bromine instead of the allyl group.
Uniqueness
4-Allyl-2,5-difluoroanisole is unique due to the combination of the allyl group and fluorine atoms, which confer distinct chemical reactivity and potential biological activity. The presence of fluorine atoms can significantly alter the compound’s electronic properties, making it more resistant to metabolic degradation and enhancing its interaction with biological targets.
特性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
1,4-difluoro-2-methoxy-5-prop-2-enylbenzene |
InChI |
InChI=1S/C10H10F2O/c1-3-4-7-5-9(12)10(13-2)6-8(7)11/h3,5-6H,1,4H2,2H3 |
InChIキー |
AWSPAQMKKISFQN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)F)CC=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
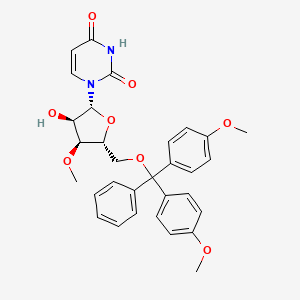
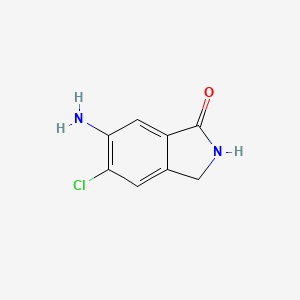
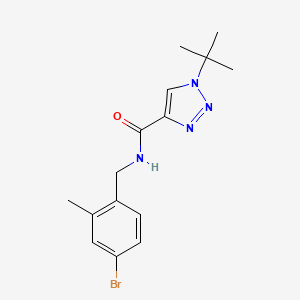
![N-methyl-1-[4-(trifluoromethyl)-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine](/img/structure/B13911368.png)

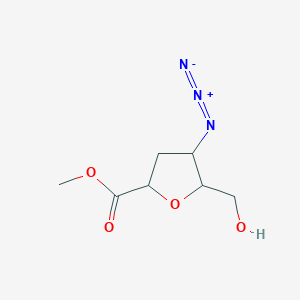
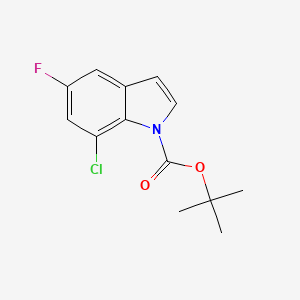

![Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate](/img/structure/B13911395.png)
